
Trioctyl trimellitate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctyl trimellitate-d6: is a deuterated form of trioctyl trimellitate, a plasticizer commonly used to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy, as the deuterium atoms provide distinct signals that can be easily distinguished from hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trioctyl trimellitate-d6 involves the esterification of trimellitic anhydride with deuterated octanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reactor equipped with a reflux condenser and a distillation column. The use of a continuous feed system for the reactants and a continuous removal system for the by-products ensures efficient production. The final product is then subjected to quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Trioctyl trimellitate-d6 primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols.
Common Reagents and Conditions:
Esterification: Trimellitic anhydride and deuterated octanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols in the presence of a base catalyst, such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Trimellitic acid and deuterated octanol.
Transesterification: New esters formed by exchanging the ester groups with other alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trioctyl trimellitate-d6 is used as a reference compound in NMR spectroscopy due to its distinct deuterium signals. It is also employed in studies involving the synthesis and characterization of new plasticizers and polymer additives.
Biology: In biological research, this compound is used to study the interactions between plasticizers and biological membranes. Its deuterium labeling allows for precise tracking and analysis of its distribution and effects within biological systems.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to enhance the flexibility and durability of polymers makes it a candidate for developing biocompatible materials for medical implants and devices.
Industry: In the industrial sector, this compound is used to improve the properties of PVC and other polymers. Its deuterium labeling also makes it valuable in quality control processes, where it can be used as an internal standard for analytical measurements.
Wirkmechanismus
The mechanism of action of trioctyl trimellitate-d6 involves its interaction with polymer chains, where it acts as a plasticizer by reducing the intermolecular forces between the polymer chains. This results in increased flexibility and durability of the polymer material. The deuterium atoms in this compound do not significantly alter its plasticizing properties but provide distinct signals for analytical purposes.
Vergleich Mit ähnlichen Verbindungen
Dioctyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Dioctyl terephthalate: A phthalate-free alternative with similar plasticizing effects.
Bis(2-ethylhexyl) adipate: A plasticizer with a different ester structure but similar applications.
Uniqueness: Trioctyl trimellitate-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in scientific research, setting it apart from other plasticizers that do not have this feature.
Eigenschaften
Molekularformel |
C33H54O6 |
|---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
tris(1,1-dideuterio-2-ethylhexyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3/i22D2,23D2,24D2 |
InChI-Schlüssel |
KRADHMIOFJQKEZ-NXJGFHQPSA-N |
Isomerische SMILES |
[2H]C([2H])(C(CC)CCCC)OC(=O)C1=CC(=C(C=C1)C(=O)OC([2H])([2H])C(CC)CCCC)C(=O)OC([2H])([2H])C(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





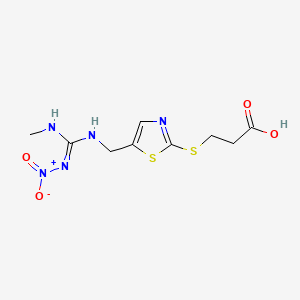
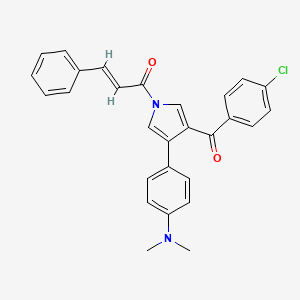
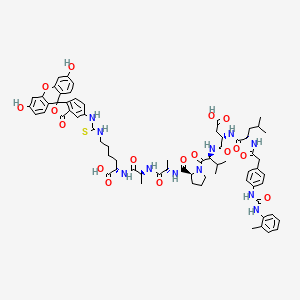
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
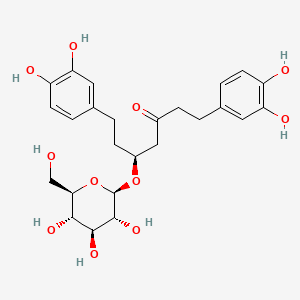
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
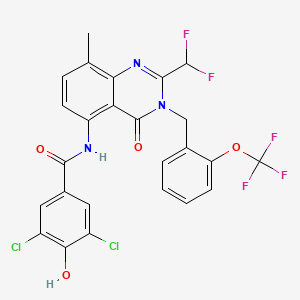
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)


